N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-propylpentanamide
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Overview
Description
The compound is a derivative of tetrazole, which is a class of heterocyclic compounds containing a 5-membered ring of four nitrogen atoms and one carbon atom . The presence of the difluorophenyl group suggests that it may have unique electronic properties due to the electronegativity of the fluorine atoms .
Molecular Structure Analysis
The molecular structure of this compound would likely be influenced by the tetrazole ring and the difluorophenyl group. The tetrazole ring is a planar, aromatic ring, which could contribute to the stability of the compound . The difluorophenyl group could also influence the compound’s reactivity and electronic properties .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the reactive sites on the molecule, such as the tetrazole ring and the difluorophenyl group. The tetrazole ring can participate in a variety of reactions, including nucleophilic and electrophilic substitutions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the difluorophenyl group could increase the compound’s lipophilicity, which could influence its solubility and permeability .Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of novel compounds, including derivatives of difluorophenyl tetrazoles, are critical for expanding the chemical space of potential therapeutic agents. Studies such as the synthesis and characterization of celecoxib derivatives for potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities highlight the importance of chemical innovation in drug discovery (Ş. Küçükgüzel et al., 2013). Similarly, research on novel 2H-[1,2,4]thiadiazolo[2,3-a]pyrimidine derivatives bearing chiral units for herbicidal activity underscores the utility of chemical synthesis in agricultural applications (L. Duan et al., 2010).
Biological Evaluations
Evaluating the biological effects of novel compounds is a crucial step in understanding their potential therapeutic or agricultural applications. Studies on compounds with similar structural features to "N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-propylpentanamide" have been conducted to assess their pharmacological properties. For instance, the pharmacodynamics and pharmacokinetics of novel γ-secretase inhibitors, which share a similar complexity in molecular design, have been explored for their potential in reducing amyloid-β production, a key factor in Alzheimer's disease (T. Lanz et al., 2010).
Environmental and Agricultural Applications
The environmental and agricultural applications of chemically synthesized compounds also represent a significant area of research. For example, the synthesis and herbicidal activity assessment of a difluorobenzyl oxymethyl derivative underscore the potential for developing more effective and selective herbicides (I. Hwang et al., 2005).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-2-propylpentanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21F2N5O/c1-3-5-11(6-4-2)16(24)19-10-15-20-21-22-23(15)12-7-8-13(17)14(18)9-12/h7-9,11H,3-6,10H2,1-2H3,(H,19,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAFOMIZTQTWRBE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)NCC1=NN=NN1C2=CC(=C(C=C2)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21F2N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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